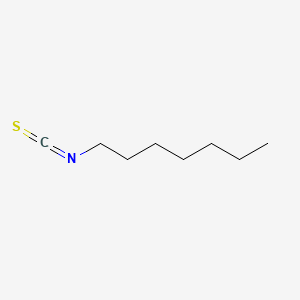
Heptyl isothiocyanate
Vue d'ensemble
Description
Heptyl Isothiocyanate is a chemical compound with the molecular formula C8H15NS . It has a molecular weight of 157.276 .
Synthesis Analysis
Isothiocyanates, including Heptyl Isothiocyanate, are typically synthesized from amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . This method converts isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .Molecular Structure Analysis
The molecular structure of Heptyl Isothiocyanate consists of a chain of 8 carbon atoms (heptyl group) attached to an isothiocyanate functional group (-N=C=S) .Chemical Reactions Analysis
Isothiocyanates, including Heptyl Isothiocyanate, are known for their high and versatile reactivity, which makes them widely used as intermediates in organic synthesis . They can effectively prevent DNA damage and cancer caused by various carcinogens in the diet, including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines .Physical And Chemical Properties Analysis
Heptyl Isothiocyanate is a liquid at room temperature . It has a density of 0.91 and a boiling point of 235°C . It is combustible and can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .Applications De Recherche Scientifique
Fungicide in Agriculture
- Field : Agriculture
- Application : Isothiocyanate derivatives of glucosinolates, including 7-methylsulfonyl-heptyl isothiocyanate, have been found to be efficient natural fungicides . They are used to combat fungal pathogens on crops, which account for losses exceeding US$200 billion annually .
- Method : The isothiocyanates are applied to the crops to protect them from fungal pathogens .
- Results : The study found that 13 out of 31 tested natural and semisynthetic isothiocyanates are efficient fungicides against widespread species of plant pathogens .
Health Benefits
- Field : Nutrition and Health
- Application : Isothiocyanates have been found to have numerous health benefits, including antidiabetic, anticancer, analgesic, and cardioprotective effects, the potential to treat neurological disorders, and regulation of thyroid gland function .
- Method : These compounds are predominantly found in cruciferous plants such as broccoli, cauliflower, kale, cabbage, watercress, and others . Consuming these vegetables can yield beneficial health effects .
- Results : Epidemiological studies have indicated that an increased intake of these vegetables can mitigate the risk of developing certain diseases .
Food Preservatives
- Field : Food Industry
- Application : Isothiocyanates are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives . They exhibit a wide range of antimicrobial activity due to their ability to reduce oxygen consumption and depolarize the mitochondrial membrane in bacterial cells .
- Method : Isothiocyanates are incorporated into food packaging films . They are also known to act as substrates to activate lactoperoxidases (LPO) for extension of the shelf life of dairy products due to their bactericidal and bacteriostatic properties .
- Results : The use of isothiocyanates in food packaging as natural antimicrobials or natural preservatives has become popular in the last decade . They have been found to improve the shelf life of foodstuffs .
Synthetic Chemistry
- Field : Synthetic Chemistry
- Application : Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry .
- Method : The specific methods of application would depend on the particular transformation being carried out .
- Results : The use of isothiocyanates in synthetic chemistry has attracted the attention of researchers .
Antimicrobial Properties
- Field : Food Safety and Preservation
- Application : Isothiocyanates have antimicrobial properties and are known to reduce oxygen consumption and depolarize the mitochondrial membrane in bacterial cells . This makes them effective as food preservatives .
- Method : Isothiocyanates can be incorporated into food packaging films or used as substrates to activate lactoperoxidases (LPO) for extending the shelf life of dairy products due to their bactericidal and bacteriostatic properties .
- Results : The use of isothiocyanates in food packaging as natural antimicrobials or natural preservatives has become popular in the last decade . They have been found to improve the shelf life of foodstuffs .
Insecticidal Properties
- Field : Agriculture
- Application : Some isothiocyanates are known for their insecticidal properties . They can be used as natural pesticides to protect crops from insect damage .
- Method : The specific methods of application would depend on the particular crop and the type of insect pests being targeted .
- Results : The use of isothiocyanates as natural pesticides can help reduce the reliance on synthetic pesticides, potentially reducing environmental impact and improving crop safety .
Safety And Hazards
Heptyl Isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of exposure, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Orientations Futures
Propriétés
IUPAC Name |
1-isothiocyanatoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-2-3-4-5-6-7-9-8-10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPUQNPCPLDDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063449 | |
| Record name | Heptane, 1-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl isothiocyanate | |
CAS RN |
4426-83-9 | |
| Record name | Heptyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 1-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 1-isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptane, 1-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



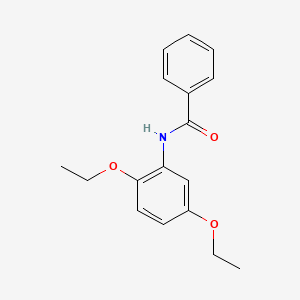
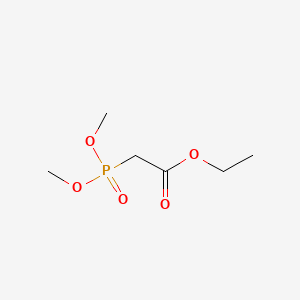
![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)

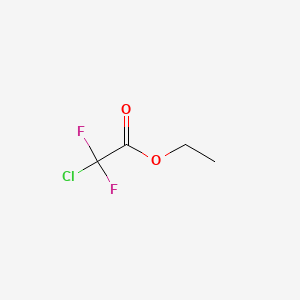



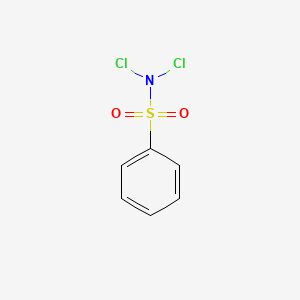
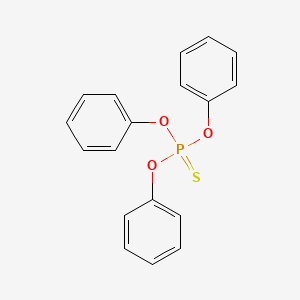
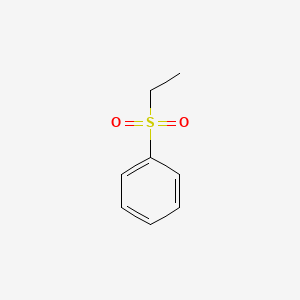
![1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1584503.png)
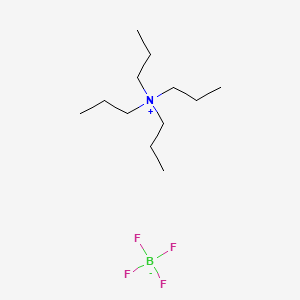
![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)